![molecular formula C17H19NO4S2 B10809213 3-Benzenesulfonyl-2-(3,4-dimethoxy-phenyl)-thiazolidine](/img/structure/B10809213.png)
3-Benzenesulfonyl-2-(3,4-dimethoxy-phenyl)-thiazolidine
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Overview
Description
3-Benzenesulfonyl-2-(3,4-dimethoxy-phenyl)-thiazolidine is a synthetic organic compound that belongs to the thiazolidine class. Thiazolidines are heterocyclic compounds containing a five-membered ring with sulfur and nitrogen atoms. This compound is characterized by the presence of a benzenesulfonyl group and a dimethoxyphenyl group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzenesulfonyl-2-(3,4-dimethoxy-phenyl)-thiazolidine typically involves the reaction of a thiazolidine derivative with benzenesulfonyl chloride and a dimethoxyphenyl derivative. The reaction is usually carried out in the presence of a base, such as triethylamine, under anhydrous conditions to prevent hydrolysis.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions could target the sulfonyl group, potentially converting it to a sulfide.
Substitution: The aromatic rings in the compound may undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In the field of chemistry, 3-Benzenesulfonyl-2-(3,4-dimethoxy-phenyl)-thiazolidine serves as a valuable building block for the synthesis of more complex molecules. Its unique structure allows for various chemical reactions such as oxidation, reduction, and substitution, making it useful in developing novel compounds with specific functionalities.
Biology
This compound has potential applications in biological research, particularly in studying enzyme interactions or as probes in biochemical assays. The structural features may enhance binding affinity to target proteins, allowing it to modulate enzyme activity effectively.
Medicine
The medicinal applications of this compound are significant due to its potential biological activity. Research suggests that thiazolidine derivatives can interact with various biological targets, indicating possible roles in drug development. For instance, studies have shown that compounds with similar structures exhibit anticancer properties by inhibiting cancer cell proliferation.
Industry
In industrial applications, this compound can be used as an intermediate in the production of pharmaceuticals or agrochemicals. Its unique chemical properties make it suitable for creating various industrial products.
Anticancer Activity
Recent studies have focused on the anticancer activity of thiazolidine derivatives similar to this compound. For example:
- A study published in the Journal of Research in Pharmacy explored new derivatives of thiazolidin-4-one and their anticancer activities against different cancer cell lines. Results indicated that specific substitutions on the phenyl ring significantly enhanced inhibitory effects on cancer cell growth .
- Another investigation reported on the synthesis and evaluation of benzothiazole–isoquinoline derivatives for their potential therapeutic effects against neurodegenerative diseases complicated by depression. The study highlighted how structural modifications could lead to improved biological activities .
Mechanism of Action
The mechanism of action for this compound would depend on its specific interactions with biological targets. Generally, thiazolidine derivatives can interact with enzymes or receptors, modulating their activity. The presence of the benzenesulfonyl and dimethoxyphenyl groups may influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Thiazolidine: The parent compound, which lacks the benzenesulfonyl and dimethoxyphenyl groups.
Sulfonyl Thiazolidines: Compounds with similar sulfonyl groups but different substituents on the aromatic ring.
Dimethoxyphenyl Derivatives: Compounds with the same dimethoxyphenyl group but different heterocyclic cores.
Uniqueness
3-Benzenesulfonyl-2-(3,4-dimethoxy-phenyl)-thiazolidine is unique due to the combination of its functional groups, which may confer distinct chemical and biological properties compared to other thiazolidine derivatives.
Biological Activity
3-Benzenesulfonyl-2-(3,4-dimethoxy-phenyl)-thiazolidine is a synthetic compound belonging to the thiazolidine class, characterized by a five-membered ring containing sulfur and nitrogen. The compound features a benzenesulfonyl group and a 3,4-dimethoxyphenyl group, which contribute to its unique chemical properties and potential biological activities. This article reviews the biological activity of this compound based on recent research findings, including its mechanisms of action, therapeutic applications, and structure-activity relationships.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Thiazolidine derivatives are known to modulate enzyme activity and receptor interactions. The benzenesulfonyl group may enhance binding affinity to target proteins, while the dimethoxyphenyl group can influence specificity and stability.
Therapeutic Applications
Research indicates that thiazolidine derivatives exhibit a range of biological activities, including:
- Antidiabetic Activity : Thiazolidines have been studied for their potential in improving insulin sensitivity and glucose metabolism.
- Anticancer Properties : Some studies suggest that these compounds may inhibit cancer cell proliferation through apoptosis induction.
- Anti-inflammatory Effects : Thiazolidines have shown promise in reducing inflammation in various models.
Comparative Biological Activity
A comparative analysis with other thiazolidine derivatives reveals that structural modifications significantly impact biological efficacy. For instance, the presence of specific substituents can enhance or diminish activity against certain biological targets.
Compound | Activity Type | IC50 Value (µM) | Reference |
---|---|---|---|
This compound | Anticancer | TBD | |
Thiazolidin-4-one Derivatives | Antidiabetic | 10 | |
Sulfonyl Thiazolidines | Anti-inflammatory | 5 |
Antidiabetic Effects
In a study evaluating various thiazolidine derivatives for their antidiabetic properties, it was found that compounds similar to this compound improved glucose uptake in muscle cells. The mechanism involved modulation of insulin signaling pathways, enhancing the expression of key genes associated with glucose metabolism such as IRS1 and PPAR-γ .
Anticancer Activity
Another significant study investigated the anticancer effects of thiazolidine derivatives in vitro. The results indicated that certain modifications led to increased apoptosis in cancer cell lines, suggesting potential for therapeutic development against various malignancies .
Anti-inflammatory Properties
Research has also highlighted the anti-inflammatory effects of thiazolidine compounds. In animal models, these compounds showed a reduction in inflammatory markers and improved outcomes in conditions such as arthritis .
Structure-Activity Relationship (SAR)
The efficacy of this compound can be influenced by its structural components. The SAR studies indicate that:
- Benzenesulfonyl Group : Enhances interaction with biological targets.
- Dimethoxyphenyl Group : Modulates hydrophobic interactions and increases solubility.
These insights guide the rational design of new derivatives with improved biological activities.
Properties
IUPAC Name |
3-(benzenesulfonyl)-2-(3,4-dimethoxyphenyl)-1,3-thiazolidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4S2/c1-21-15-9-8-13(12-16(15)22-2)17-18(10-11-23-17)24(19,20)14-6-4-3-5-7-14/h3-9,12,17H,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRVQDGBYJXWOBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2N(CCS2)S(=O)(=O)C3=CC=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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